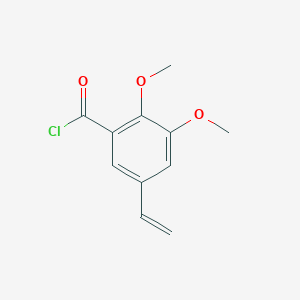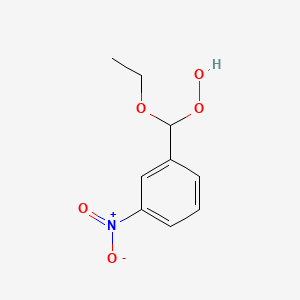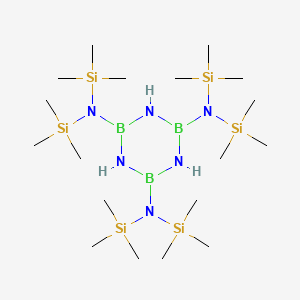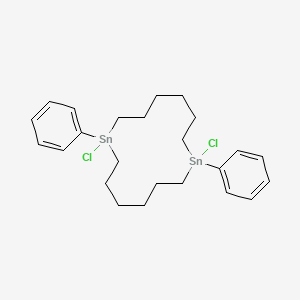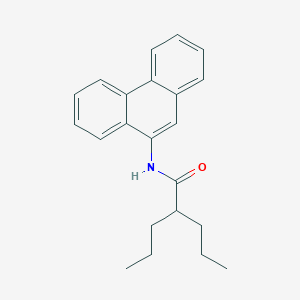
N-(Phenanthren-9-YL)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenanthren-9-YL)-2-propylpentanamide is an organic compound featuring a phenanthrene moiety attached to a propylpentanamide chain Phenanthrene is a polycyclic aromatic hydrocarbon known for its stability and unique photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-9-YL)-2-propylpentanamide typically involves the functionalization of phenanthrene at the 9-position followed by amide formation. One common method involves the oxidation of 9-phenanthrenol to form a ketal structure, which can then be further reacted to introduce the propylpentanamide moiety . The reaction conditions often include the use of oxidizing agents and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Phenanthren-9-YL)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can target the amide group or the aromatic ring.
Substitution: Electrophilic aromatic substitution can occur on the phenanthrene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene ring .
Scientific Research Applications
N-(Phenanthren-9-YL)-2-propylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(Phenanthren-9-YL)-2-propylpentanamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
9-Phenylphenanthrene: Similar in structure but lacks the amide functionality.
9,10-Diphenylanthracene: Another polycyclic aromatic hydrocarbon with different substitution patterns.
Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical properties.
Uniqueness
N-(Phenanthren-9-YL)-2-propylpentanamide is unique due to its combination of a phenanthrene core with an amide side chain, providing a balance of aromatic stability and functional group reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
116709-48-9 |
|---|---|
Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-phenanthren-9-yl-2-propylpentanamide |
InChI |
InChI=1S/C22H25NO/c1-3-9-16(10-4-2)22(24)23-21-15-17-11-5-6-12-18(17)19-13-7-8-14-20(19)21/h5-8,11-16H,3-4,9-10H2,1-2H3,(H,23,24) |
InChI Key |
CLUYVWATZFYMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


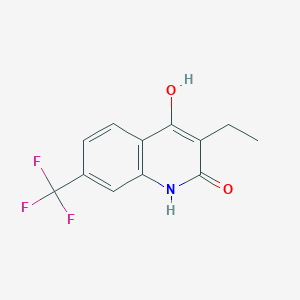
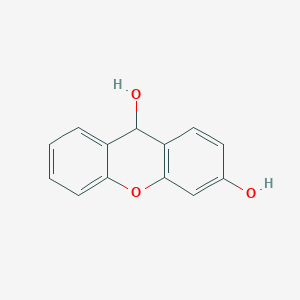
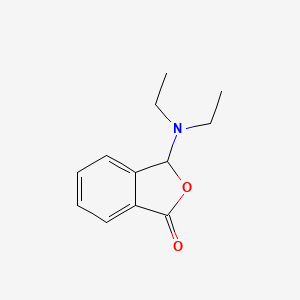
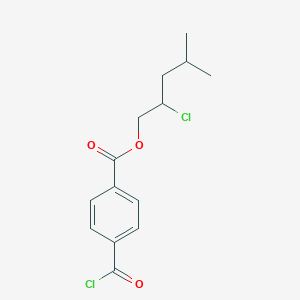
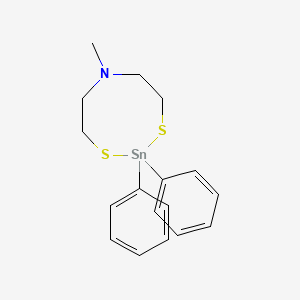
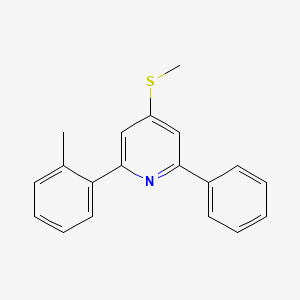
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
